
2-(3-Methoxycarbonyl-4-methylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxycarbonyl-4-methylphenyl)acetic acid is a chemical compound that is related to various research areas, including the synthesis of heterocyclic systems and the study of molecular structures. Although the exact compound is not directly mentioned in the provided papers, related compounds and their derivatives have been synthesized and evaluated for their potential applications, such as antimicrobial activities and as intermediates in the synthesis of more complex heterocyclic compounds .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic esters or acids and proceeding through various reactions, including cyclization and bromination. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized from a related methoxyphenoxy acetic acid compound, demonstrating the versatility of these molecular frameworks in creating diverse derivatives with potential biological activities . Another study describes the preparation of different heterocyclic systems from methyl and phenylmethyl esters, showcasing the reactivity of these compounds in forming complex structures .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques, including X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the crystalline structure, molecular geometry, and electronic properties of the compounds. For example, a novel benzamide derivative was analyzed, and its molecular geometry was found to be in good agreement with theoretical calculations, highlighting the predictive power of computational methods in understanding molecular structures .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored through different reactions, such as electrophilic substitution. The kinetics of bromination of methoxycarbonyl derivatives of various five-membered heterocycles were studied, revealing insights into the relative rates of bromination at specific positions on the heterocyclic rings . This type of analysis is crucial for understanding how different functional groups and substituents affect the reactivity of a molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their antimicrobial activities, have been evaluated. The synthesized thiadiazole derivatives exhibited significant activity against several strains of microbes, indicating their potential as antimicrobial agents . Additionally, the antioxidant properties of a benzamide derivative were determined using a DPPH free radical scavenging test, contributing to the understanding of the compound's potential as an antioxidant .
Aplicaciones Científicas De Investigación
Analysis of Herbicide Toxicity
Herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) have been extensively studied for their environmental impact and mechanisms of toxicity. A scientometric review highlighted the global trends in research on 2,4-D, revealing a focus on occupational risk, neurotoxicity, and the effects on non-target species, especially aquatic ones. This study emphasizes the importance of understanding herbicide toxicity to mitigate environmental risks (Zuanazzi, Ghisi, & Oliveira, 2020).
Advanced Oxidation Processes for Water Treatment
Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) sheds light on the potential for chemical compounds to be broken down into less harmful by-products, suggesting a methodology that could be applicable to a wide range of compounds including 2-(3-Methoxycarbonyl-4-methylphenyl)acetic acid. The study highlights the generation of various by-products and their biotoxicity, offering insights into the environmental and health implications of chemical degradation (Qutob et al., 2022).
Sorption of Herbicides to Soil and Organic Matter
A comprehensive review of the sorption of phenoxy herbicides to soil, organic matter, and minerals provides valuable data on how these compounds interact with environmental matrices. Understanding the sorption behavior of herbicides can inform remediation strategies and environmental risk assessments, potentially applicable to similar compounds (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment in the Pesticide Industry
The treatment of wastewater containing pesticides is critical to preventing environmental contamination. Research has explored various treatment options, including biological processes and activated carbon, to remove pesticides from wastewater. This study underscores the importance of effective wastewater treatment technologies in the pesticide production industry, which could be relevant to managing waste containing 2-(3-Methoxycarbonyl-4-methylphenyl)acetic acid (Goodwin et al., 2018).
Mecanismo De Acción
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given that this is the pathway where cyclooxygenase enzymes and prostaglandins play a significant role. By inhibiting these enzymes, the compound could potentially disrupt this pathway and reduce the production of inflammatory mediators.
Result of Action
As an NSAID, the compound likely has anti-inflammatory and analgesic effects. By inhibiting the production of prostaglandins, it could potentially reduce inflammation and alleviate pain.
Propiedades
IUPAC Name |
2-(3-methoxycarbonyl-4-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-3-4-8(6-10(12)13)5-9(7)11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBVIDUBXTZEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxycarbonyl-4-methylphenyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

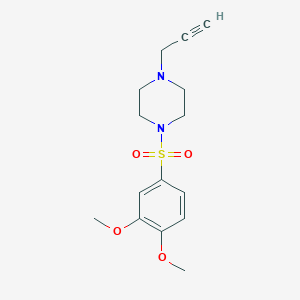
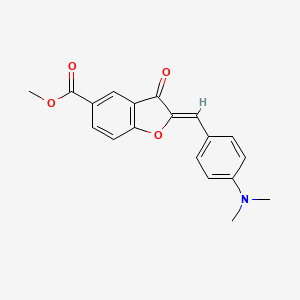
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2509452.png)
![N-(4-chlorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509453.png)

![4-[6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509455.png)
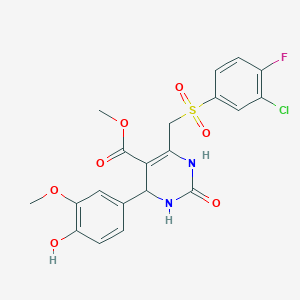
![4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2509458.png)
![dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine](/img/structure/B2509460.png)
![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/no-structure.png)
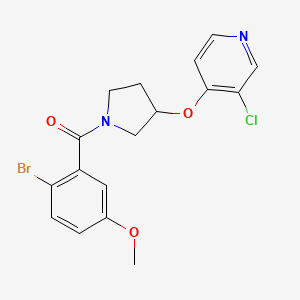
![N-cyclohexyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2509464.png)
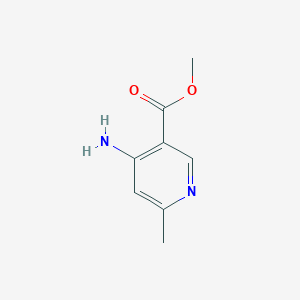
![[(Dimethylamino)sulfonyl]methylbenzylamine](/img/structure/B2509466.png)